molecular formula C6H5N3O B11815629 5-(1H-Imidazol-2-yl)oxazole

5-(1H-Imidazol-2-yl)oxazole

Cat. No.: B11815629
M. Wt: 135.12 g/mol
InChI Key: DZSZCWQLZQKHAR-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-2-yl)oxazole is a heterocyclic compound that features both an imidazole and an oxazole ring. These rings are fused together, creating a unique structure that is of significant interest in various fields of scientific research. The imidazole ring is known for its presence in many biologically active molecules, while the oxazole ring is often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Imidazol-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring . Another method involves the use of benzimidates and azirines in the presence of zinc chloride to form trisubstituted imidazoles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: 5-(1H-Imidazol-2-yl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles and oxazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-2-yl)oxazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall biological activity .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-(1H-imidazol-2-yl)-1,3-oxazole

InChI

InChI=1S/C6H5N3O/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,8,9)

InChI Key

DZSZCWQLZQKHAR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=CN=CO2

Origin of Product

United States

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